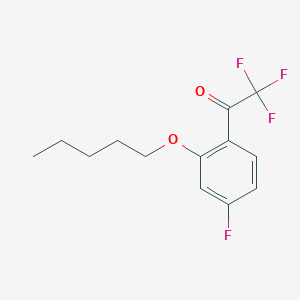
3-(5-Methyl-2-n-propoxyphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-2-n-propoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring, which is further substituted with a methyl group and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-n-propoxyphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-n-propoxybenzaldehyde and a suitable propene derivative.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 5-methyl-2-n-propoxybenzaldehyde and the propene derivative under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and ease of product isolation.
化学反応の分析
Types of Reactions
3-(5-Methyl-2-n-propoxyphenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
3-(5-Methyl-2-n-propoxyphenyl)-1-propene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(5-Methyl-2-n-propoxyphenyl)-1-propene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
類似化合物との比較
Similar Compounds
3-(5-Methyl-2-ethoxyphenyl)-1-propene: Similar structure with an ethoxy group instead of a propoxy group.
3-(5-Methyl-2-methoxyphenyl)-1-propene: Similar structure with a methoxy group instead of a propoxy group.
3-(5-Methyl-2-butoxyphenyl)-1-propene: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
3-(5-Methyl-2-n-propoxyphenyl)-1-propene is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This structural feature may impart distinct characteristics, such as solubility, boiling point, and interaction with biological targets, making it a valuable compound for specific applications.
特性
IUPAC Name |
4-methyl-2-prop-2-enyl-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-6-12-10-11(3)7-8-13(12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFIKVYJALXUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7994275.png)

![1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994293.png)


![2-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B7994314.png)
![1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7994330.png)

![1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994344.png)



![trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol](/img/structure/B7994377.png)
![4-Fluoro-2-[(n-propyloxy)methyl]thiophenol](/img/structure/B7994382.png)
